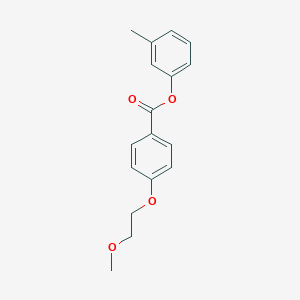
1-(4-Biphenylylcarbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Biphenylylcarbonyl)piperidine, also known as BPCP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry and neuroscience.
作用機序
1-(4-Biphenylylcarbonyl)piperidine acts as a positive allosteric modulator (PAM) of GPCRs and ion channels, enhancing their activity in response to agonist binding. 1-(4-Biphenylylcarbonyl)piperidine binds to a specific site on the receptor or ion channel, distinct from the agonist binding site, and induces a conformational change that increases the affinity and efficacy of the agonist. This mechanism of action makes 1-(4-Biphenylylcarbonyl)piperidine a valuable tool for studying the function and regulation of GPCRs and ion channels.
Biochemical and Physiological Effects:
1-(4-Biphenylylcarbonyl)piperidine has been shown to modulate the activity of various GPCRs and ion channels, leading to a range of biochemical and physiological effects. For example, 1-(4-Biphenylylcarbonyl)piperidine has been shown to enhance the activity of the dopamine D2 receptor, leading to increased dopamine release and behavioral effects such as locomotor activity and reward-seeking behavior. 1-(4-Biphenylylcarbonyl)piperidine has also been shown to enhance the activity of the TRPV1 ion channel, leading to increased pain sensitivity and inflammation.
実験室実験の利点と制限
1-(4-Biphenylylcarbonyl)piperidine has several advantages as a pharmacological tool in lab experiments. It has high potency and selectivity for specific GPCRs and ion channels, making it a valuable tool for studying their function and regulation. 1-(4-Biphenylylcarbonyl)piperidine also has a well-defined mechanism of action, allowing for precise control over its effects. However, 1-(4-Biphenylylcarbonyl)piperidine also has limitations, including potential off-target effects and the need for careful dose-response analysis to avoid non-specific effects.
将来の方向性
There are several future directions for research on 1-(4-Biphenylylcarbonyl)piperidine. One potential avenue is the development of novel therapeutic agents targeting GPCRs and ion channels using 1-(4-Biphenylylcarbonyl)piperidine as a pharmacological tool. Additionally, 1-(4-Biphenylylcarbonyl)piperidine could be used to study the role of GPCR and ion channel modulation in various disease states, such as addiction, pain, and inflammation. Further research is also needed to fully understand the potential advantages and limitations of 1-(4-Biphenylylcarbonyl)piperidine as a pharmacological tool in lab experiments.
Conclusion:
In conclusion, 1-(4-Biphenylylcarbonyl)piperidine is a valuable pharmacological tool with potential applications in various scientific fields. Its well-defined mechanism of action and high potency and selectivity make it a useful tool for studying the function and regulation of GPCRs and ion channels. Further research is needed to fully understand the potential of 1-(4-Biphenylylcarbonyl)piperidine as a therapeutic agent and pharmacological tool in lab experiments.
合成法
The synthesis of 1-(4-Biphenylylcarbonyl)piperidine involves the reaction of piperidine with 4-biphenylcarboxylic acid chloride in the presence of a base, such as triethylamine. The resulting product is then purified via column chromatography to obtain pure 1-(4-Biphenylylcarbonyl)piperidine. The synthesis of 1-(4-Biphenylylcarbonyl)piperidine has been optimized to produce high yields and purity, making it a feasible candidate for various research applications.
科学的研究の応用
1-(4-Biphenylylcarbonyl)piperidine has been extensively studied for its potential use as a pharmacological tool in various scientific fields. It has been shown to modulate the activity of G protein-coupled receptors (GPCRs) and ion channels, making it a useful tool in drug discovery and development. 1-(4-Biphenylylcarbonyl)piperidine has also been used in neuroscience research to study the effects of GPCR modulation on neuronal activity and behavior. Additionally, 1-(4-Biphenylylcarbonyl)piperidine has been used in medicinal chemistry to develop novel therapeutic agents targeting GPCRs and ion channels.
特性
製品名 |
1-(4-Biphenylylcarbonyl)piperidine |
|---|---|
分子式 |
C18H19NO |
分子量 |
265.3 g/mol |
IUPAC名 |
(4-phenylphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H19NO/c20-18(19-13-5-2-6-14-19)17-11-9-16(10-12-17)15-7-3-1-4-8-15/h1,3-4,7-12H,2,5-6,13-14H2 |
InChIキー |
XCODPROEVCQEFE-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
正規SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-chlorophenoxy)-N-[3-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267623.png)
![N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B267627.png)

![3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267630.png)
![3-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267631.png)
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-N'-phenylurea](/img/structure/B267632.png)
![N-[2-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B267635.png)

![N-[2-(allyloxy)phenyl]-2-methoxybenzamide](/img/structure/B267639.png)
![N-[2-(allyloxy)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B267640.png)
![N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide](/img/structure/B267642.png)
![4-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267643.png)
